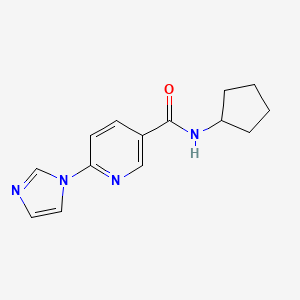
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and are implicated in various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent regulation of gene expression. This results in the downregulation of genes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. The compound also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, in the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of these proteins in disease. However, the compound has limited solubility and stability, which can affect its efficacy in vivo. Additionally, the high cost and complex synthesis method of N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide can limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide. One area of interest is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Another direction is the investigation of N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Finally, further research is needed to understand the role of BET proteins in various diseases and to identify biomarkers that can predict response to BET inhibitors.
Méthodes De Synthèse
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide can be synthesized through a multistep process involving several chemical reactions. The synthesis method involves the coupling of an imidazole derivative with a pyridine carboxylic acid, followed by cyclization and further functionalization. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. The compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(17-12-3-1-2-4-12)11-5-6-13(16-9-11)18-8-7-15-10-18/h5-10,12H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBIDNVQXFKJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-6-imidazol-1-ylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)
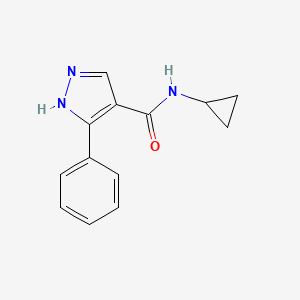

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)
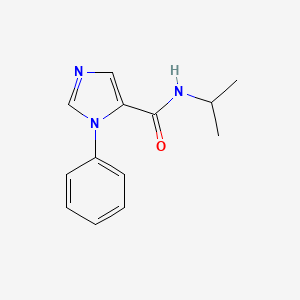

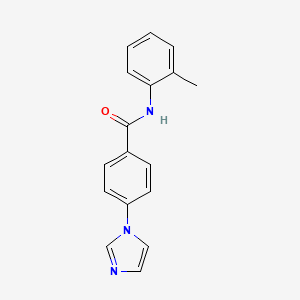
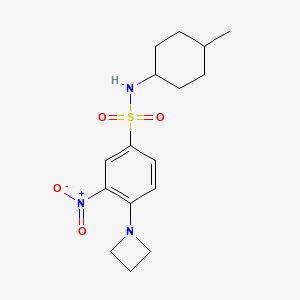
![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)

![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)